1-(Methoxymethyl)cyclobutan-1-amine
CAS No.: 1123169-20-9
Cat. No.: VC8208192
Molecular Formula: C6H13NO
Molecular Weight: 115.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1123169-20-9 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 |
| IUPAC Name | 1-(methoxymethyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3 |
| Standard InChI Key | OELKIVVMDJOKLG-UHFFFAOYSA-N |
| SMILES | COCC1(CCC1)N |
| Canonical SMILES | COCC1(CCC1)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a cyclobutane ring—a strained four-membered hydrocarbon structure—substituted with a methoxymethyl group (-CH₂OCH₃) and an amine (-NH₂) at the same carbon atom. This configuration introduces steric strain and electronic effects that influence reactivity. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| CAS Number (Free Amine) | 1123169-20-9 | |
| CAS Number (Hydrochloride) | 1220039-33-7 | |
| Exact Mass | 115.0997 g/mol | |
| SMILES | COCC1(CCC1)N |
The hydrochloride salt (C₆H₁₄ClNO) has a molecular weight of 151.63 g/mol , with the chlorine atom contributing to its ionic character and solubility in polar solvents.
Synthesis and Reaction Pathways
Synthetic Strategies
1-(Methoxymethyl)cyclobutan-1-amine is synthesized via cyclization reactions, often starting from cyclobutanone derivatives. A plausible route involves:
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Cyclobutanone Functionalization: Introducing a methoxymethyl group via nucleophilic addition or Grignard reactions.
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Reductive Amination: Converting ketone intermediates to amines using reagents like ammonium acetate and sodium cyanoborohydride.
For example, 3-(methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) could serve as a precursor, undergoing reductive amination to yield the target amine .
Key Challenges
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Ring Strain: The cyclobutane ring’s inherent strain (≈110 kJ/mol) complicates synthesis, often requiring low-temperature conditions to prevent ring-opening .
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Regioselectivity: Ensuring substitution at the 1-position demands precise control over reaction kinetics and catalysts.
Applications in Medicinal Chemistry
Drug Development Case Studies
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Antiviral Agents: Cyclobutane-containing compounds like baloxavir marboxil leverage ring strain to enhance target engagement .
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Anticancer Therapeutics: Derivatives with amine functionalities exhibit apoptosis-inducing effects in preclinical models.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Ventilation | Use fume hoods |
| Storage | Cool, dry environment |
Environmental Impact
No ecotoxicity data is available, but amine derivatives often require disposal via incineration to prevent groundwater contamination .
Future Research Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, and metabolism studies are needed to evaluate therapeutic potential.
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms .
Technological Innovations
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